molecular formula C16H19N3O2 B2502863 ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1986550-37-1

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No. B2502863
CAS RN: 1986550-37-1
M. Wt: 285.347
InChI Key: QTGKCCATQFZSNL-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For example, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding the products in moderate to high yields . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific cell parameters . These techniques are crucial for establishing the geometry and conformation of the molecules.

Chemical Reactions Analysis

Compounds with the imidazo[1,2-b]pyrazole moiety can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine, by treatment with different nucleophilic reagents . This reactivity suggests that this compound could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions can affect the compound's stability and solubility . The thermal and fluorescence properties of a related compound, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, indicate good optical properties and thermal stability . These properties are important for the practical applications of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemistry of heterocyclic compounds such as pyrazoles and imidazoles is a significant area of research due to their applications in synthesizing various classes of heterocyclic compounds and dyes. The reactivity of similar compounds makes them valuable as building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, spiropyridines, spiropyrroles, and others. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are noted for their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Biological Applications

The exploration of pyrazole carboxylic acid derivatives showcases their significant scaffold structures in heterocyclic compounds due to their varied biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review highlights the synthesis of pyrazole carboxylic acid derivatives and their biological applications, suggesting a guide for medicinal chemistry research (Cetin, 2020).

Antioxidant Capacity and Assays

Antioxidant capacity assays, such as the ABTS/PP decolorization assay, play a crucial role in evaluating the antioxidant capacity of compounds. Comparative analysis of literature data reveals two principal reaction pathways for antioxidants, highlighting the specific reactions that might bias comparison between antioxidants. Nevertheless, ABTS-based assays are recommended for tracking changes in the same antioxidant system during storage and processing, indicating the relevance of pyrazole derivatives in antioxidant studies (Ilyasov et al., 2020).

Synthesis of Pyrazole Derivatives via Multicomponent Reactions

Recent developments in multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety have gained popularity due to their efficiency and step economy. This review summarizes the articles published from 2015 to date related to various biological activities of pyrazole derivatives obtained via MCR, highlighting the potential of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate in facilitating the development of new biologically active molecules (Becerra, Abonía, & Castillo, 2022).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields such as technology, medicine, and agriculture .

properties

IUPAC Name

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGKCCATQFZSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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